2,2,3,3,5-Pentamethylheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,5-Pentamethylheptane is a branched alkane with the molecular formula C12H26. It is a hydrocarbon that belongs to the class of organic compounds known as alkanes, which are characterized by single bonds between carbon atoms. This compound is notable for its highly branched structure, which influences its physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,5-Pentamethylheptane can be achieved through various organic synthesis methods. One common approach involves the alkylation of smaller alkanes using strong acids as catalysts. For instance, the reaction of isobutane with isobutylene in the presence of a strong acid like sulfuric acid can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves catalytic cracking and alkylation processes. These methods are designed to maximize yield and efficiency while minimizing by-products. The use of zeolite catalysts in the alkylation process is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,5-Pentamethylheptane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This reaction can produce carbon dioxide and water when the compound is completely oxidized.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms, are common.
Common Reagents and Conditions
Oxidation: Requires an oxidizing agent like potassium permanganate or oxygen.
Substitution: Halogenation typically requires halogens (e.g., chlorine) and a catalyst or light source.
Major Products
Oxidation: Produces carbon dioxide and water.
Substitution: Produces halogenated alkanes, such as this compound chloride.
Scientific Research Applications
2,2,3,3,5-Pentamethylheptane has several applications in scientific research:
Chemistry: Used as a reference compound in studies of hydrocarbon behavior and properties.
Biology: Investigated for its interactions with biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems, leveraging its hydrophobic properties to enhance the solubility of hydrophobic drugs.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2,3,3,5-Pentamethylheptane is primarily physical rather than chemical, given its inert nature as an alkane. It interacts with other molecules through van der Waals forces, which are weak intermolecular forces. These interactions can influence the solubility and distribution of other compounds in mixtures .
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,5-Pentamethylhexane
- 2,3,4,5,6-Pentamethylheptane
- 2,2,4,6,6-Pentamethylheptane
Uniqueness
2,2,3,3,5-Pentamethylheptane is unique due to its specific branching pattern, which affects its boiling point, melting point, and solubility compared to other similar compounds. The high degree of branching leads to a lower boiling point and higher volatility compared to less branched alkanes .
Properties
CAS No. |
62198-81-6 |
---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
2,2,3,3,5-pentamethylheptane |
InChI |
InChI=1S/C12H26/c1-8-10(2)9-12(6,7)11(3,4)5/h10H,8-9H2,1-7H3 |
InChI Key |
ZLCPPJIFAFIYPV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.